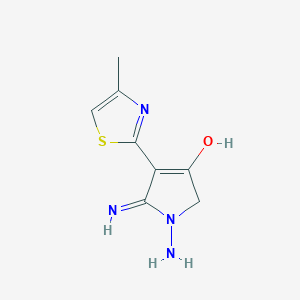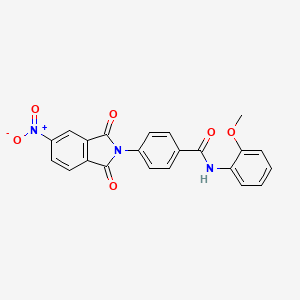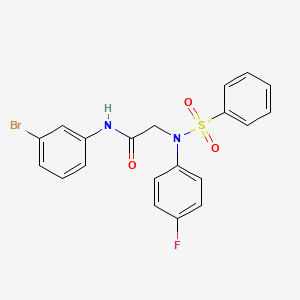![molecular formula C17H20N6OS2 B6109053 5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide](/img/structure/B6109053.png)
5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide is a complex organic compound that features a combination of thiazole, pyrrolidine, triazole, and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled with the pyrrolidine and thiophene units under specific reaction conditions. Common reagents used in these reactions include thiourea, ethyl 4-bromo-3-oxopentanoate, and various solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Applications De Recherche Scientifique
5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The thiazole and triazole moieties play a crucial role in these interactions, contributing to the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide stands out due to its unique combination of thiazole, pyrrolidine, triazole, and thiophene moieties
Propriétés
IUPAC Name |
5-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]-N-(2-methyltriazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS2/c1-11-18-8-12(25-11)10-23-7-3-4-13(23)14-5-6-15(26-14)17(24)20-16-9-19-22(2)21-16/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCLMZKKXJKCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCCC2C3=CC=C(S3)C(=O)NC4=NN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methylphenyl)amino]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6108970.png)
![6-(isobutylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6108981.png)
![methyl 4-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6108982.png)
![3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B6109000.png)
![3-{2-[4-(4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6109003.png)
![4-[(2-ethyl-5-pyrimidinyl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6109014.png)
![N-methyl-1-[2-(methylthio)-5-pyrimidinyl]-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6109015.png)

![N,N-diethyl-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6109023.png)
![3-(3-chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6109035.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6109040.png)
![4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B6109043.png)


